molecular formula C19H12O2 B11846252 2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- CAS No. 21568-07-0

2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl-

Cat. No.: B11846252
CAS No.: 21568-07-0
M. Wt: 272.3 g/mol
InChI Key: HOHFXJISOOLCCP-UHFFFAOYSA-N
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Description

2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- is a heterocyclic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a phenyl group attached to the naphthopyran core, which can influence its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- typically involves the reaction of 4-hydroxycoumarin with benzaldehyde in the presence of a base. This reaction proceeds through a condensation mechanism, forming the naphthopyran ring system. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible electrocyclic ring-opening reaction, forming a colored merocyanine form. This process is influenced by the presence of the phenyl group, which can stabilize the colored form and affect the kinetics of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl- is unique due to its specific substitution pattern, which imparts distinct photochromic properties and potential biological activities. The presence of the phenyl group can enhance its stability and reactivity compared to other naphthopyrans .

Properties

CAS No.

21568-07-0

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

IUPAC Name

4-phenylbenzo[h]chromen-2-one

InChI

InChI=1S/C19H12O2/c20-18-12-17(13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)19(16)21-18/h1-12H

InChI Key

HOHFXJISOOLCCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=CC=CC=C43

Origin of Product

United States

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